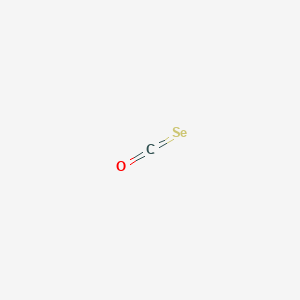
Carbonyl selenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonyl selenide, also known as selenium carbonyl, is a chemical compound with the formula SeCO. It is a colorless gas with a pungent odor and is highly toxic. Carbonyl selenide is an intermediate in the synthesis of organoselenium compounds and is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of carbonyl selenide is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic centers in biological molecules. This reaction can lead to the formation of covalent bonds between carbonyl selenide and biological molecules, resulting in changes in their structure and function.
Biochemical and Physiological Effects:
Carbonyl selenide has been shown to have biochemical and physiological effects on various biological systems. In vitro studies have shown that carbonyl selenide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory properties and can modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
Carbonyl selenide has several advantages and limitations for lab experiments. One advantage is its high reactivity, which makes it useful for the synthesis of organoCarbonyl selenide compounds. However, its toxicity and pungent odor make it difficult to handle, requiring specialized equipment and procedures to ensure safety.
Zukünftige Richtungen
There are several future directions for research on carbonyl selenide. One area of interest is the development of new methods for the synthesis of organoCarbonyl selenide compounds using carbonyl selenide. Another area of interest is the investigation of the mechanism of action of carbonyl selenide and its potential therapeutic applications. Additionally, the toxicity of carbonyl selenide needs to be further studied to ensure safe handling and use in scientific research.
Synthesemethoden
Carbonyl selenide can be synthesized by the reaction of Carbonyl selenide powder with carbon monoxide gas at high temperatures. The reaction produces a mixture of carbonyl selenide and Carbonyl selenide dioxide. The mixture is then separated by distillation to obtain pure carbonyl selenide.
Wissenschaftliche Forschungsanwendungen
Carbonyl selenide is used in various scientific research applications, including the synthesis of organoCarbonyl selenide compounds, which have been found to have potential therapeutic applications. OrganoCarbonyl selenide compounds are known for their antioxidant properties and have been studied for their potential use in cancer treatment and prevention.
Eigenschaften
CAS-Nummer |
1603-84-5 |
|---|---|
Molekularformel |
COSe |
Molekulargewicht |
106.98 g/mol |
InChI |
InChI=1S/COSe/c2-1-3 |
InChI-Schlüssel |
RQZJHKMUYSXABM-UHFFFAOYSA-N |
SMILES |
C(=O)=[Se] |
Kanonische SMILES |
C(=O)=[Se] |
Andere CAS-Nummern |
1603-84-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




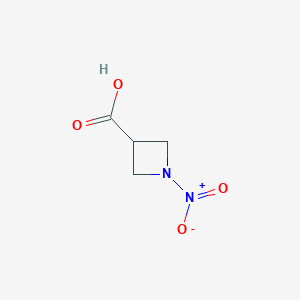
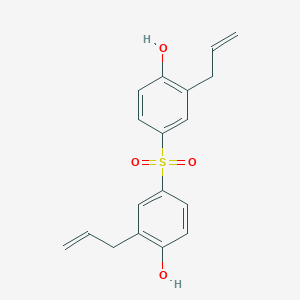
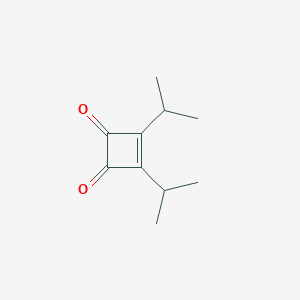
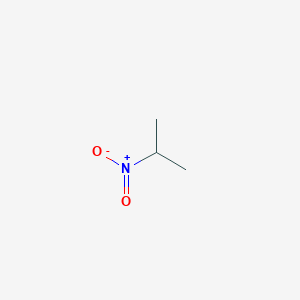




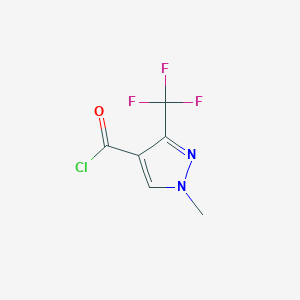
![[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B154168.png)


![Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)](/img/structure/B154175.png)